
(2-Fluoroethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
(2-Fluoroethyl)benzene can be synthesized through several methods. One common method involves the reaction of benzene with 2-fluoroethanol in the presence of a strong acid catalyst. Another method includes the use of Friedel-Crafts alkylation, where benzene reacts with 2-fluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
(2-Fluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluoroacetophenone.
Reduction: Reduction reactions can convert it to ethylbenzene.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products Formed
Oxidation: Fluoroacetophenone.
Reduction: Ethylbenzene.
Substitution: Products like nitro-(2-fluoroethyl)benzene, sulfo-(2-fluoroethyl)benzene, and halo-(2-fluoroethyl)benzene.
科学的研究の応用
(2-Fluoroethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various fluorinated organic compounds.
Biology: It serves as a building block in the development of biologically active molecules.
Medicine: Research is ongoing to explore its potential in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of (2-fluoroethyl)benzene involves its interaction with molecular targets through its fluoroethyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved include electrophilic aromatic substitution and nucleophilic substitution reactions .
類似化合物との比較
Similar Compounds
Fluorobenzene: Similar in structure but lacks the ethyl group.
Chloroethylbenzene: Similar but with a chlorine atom instead of fluorine.
Bromoethylbenzene: Similar but with a bromine atom instead of fluorine.
Uniqueness
(2-Fluoroethyl)benzene is unique due to the presence of the fluoroethyl group, which imparts distinct chemical properties such as increased reactivity and stability compared to its non-fluorinated counterparts. This makes it valuable in various chemical syntheses and applications .
特性
CAS番号 |
458-87-7 |
|---|---|
分子式 |
C8H9F |
分子量 |
124.15 g/mol |
IUPAC名 |
2-fluoroethylbenzene |
InChI |
InChI=1S/C8H9F/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChIキー |
VEEYKGRLIXCNCZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid](/img/structure/B11822975.png)
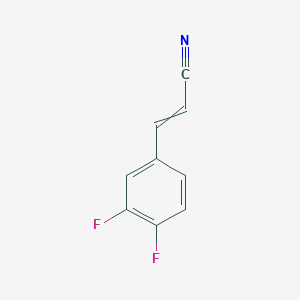

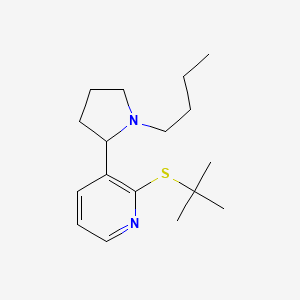

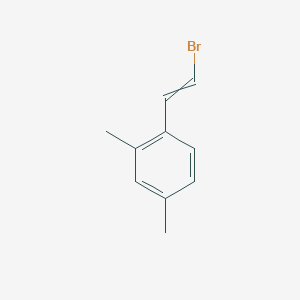
![3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B11822995.png)

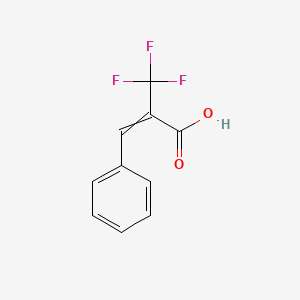
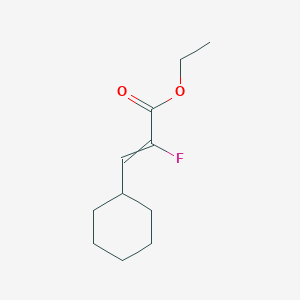

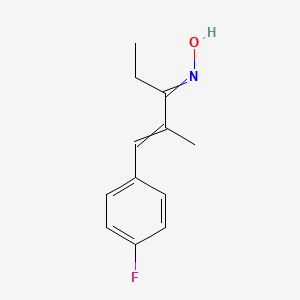

![(3S,8S,9S,10S,13S,14S,17S)-10,13-dimethyl-17-[(2S)-1-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B11823041.png)
